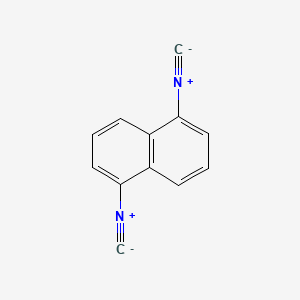

1,5-Naphthalenediyldiisocyanide

Description

1,5-Naphthalenediyldiisocyanide (NDI, CAS 3173-72-6) is an aromatic diisocyanate with the molecular formula C₁₂H₆N₂O₂ and a molecular weight of 210.19 g/mol. It exists as a white to light yellow crystalline solid with a melting point of 130°C and a boiling point of 167°C at 0.7 kPa . NDI is primarily used in the synthesis of high-performance polyurethane elastomers and coatings, where its rigid naphthalene backbone contributes to enhanced thermal stability and mechanical strength . Storage requires cool, dry conditions to prevent moisture-induced hydrolysis, which generates toxic isocyanate vapors .

Exposure risks include respiratory irritation, asthma, and skin sensitization, necessitating stringent safety protocols during handling .

Properties

IUPAC Name |

1,5-diisocyanonaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWLRJRIWHGYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC2=C1C=CC=C2[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Naphthalenediyldiisocyanide can be synthesized through several methods. One common method involves the reaction of 1,5-diaminonaphthalene with phosgene (COCl₂). The reaction typically occurs in an inert solvent such as toluene or chloroform, under controlled temperature and pressure conditions . Another method involves the hydrogenation of 1,5-dinitronaphthalene to produce 1,5-diaminonaphthalene, which is then reacted with phosgene to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs the phosgenation method due to its high yield and efficiency. The process involves the use of large-scale reactors and stringent safety measures to handle the toxic and reactive nature of phosgene .

Chemical Reactions Analysis

Types of Reactions: 1,5-Naphthalenediyldiisocyanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert it back to 1,5-diaminonaphthalene.

Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products:

Oxidation: Produces naphthalene derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Yields 1,5-diaminonaphthalene.

Substitution: Forms various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Key Applications

-

Polyurethane Elastomers

- Description : NDI serves as a crucial building block for producing high-performance polyurethane elastomers.

- Properties : These elastomers exhibit superior mechanical properties, including resilience, abrasion resistance, and durability compared to those made from MDI or TDI .

- Industries : Commonly used in automotive, construction, and engineering applications where enhanced performance is necessary.

- Coatings and Adhesives

- Synthetic Foams

- Textiles and Fibers

- Mechanical Components

Health Hazards

While NDI offers numerous advantages in material properties, it also poses significant health risks. Exposure to 1,5-naphthalenediyldiisocyanide can lead to occupational asthma and respiratory issues. Therefore, strict safety measures must be implemented in environments where NDI is handled .

Comparative Data Table

| Application Type | Benefits | Industries Involved |

|---|---|---|

| Polyurethane Elastomers | High resilience, durability | Automotive, construction |

| Coatings | Light stability, chemical resistance | Outdoor applications |

| Synthetic Foams | Thermal stability | Insulation, cushioning |

| Textiles | Enhanced durability | Textile manufacturing |

| Mechanical Components | Superior wear resistance | Industrial machinery |

Case Study 1: Automotive Applications

A study conducted on automotive parts manufactured using NDI-based polyurethane elastomers demonstrated a significant improvement in wear resistance compared to traditional materials. Components such as gaskets and seals exhibited longer lifespans and maintained performance under extreme conditions.

Case Study 2: Construction Coatings

Research on exterior coatings formulated with NDI revealed enhanced weather resistance and longevity compared to conventional coatings. These coatings were applied on building facades exposed to harsh environmental conditions, resulting in reduced maintenance costs over time.

Case Study 3: Textile Durability

An investigation into textiles treated with NDI-based formulations showed improved abrasion resistance. Fabrics used in outdoor gear retained their integrity after prolonged use, highlighting the effectiveness of NDI in enhancing textile performance.

Mechanism of Action

The mechanism of action of 1,5-naphthalenediyldiisocyanide involves its high reactivity with nucleophiles. The isocyanide groups can readily react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex molecules and materials. The compound’s molecular targets and pathways depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Structural and Physical Properties

Key Differences :

- Structure : NDI’s aromatic naphthalene core provides rigidity, whereas HDI’s linear aliphatic hexamethylene chain offers flexibility.

- Physical State : NDI is solid at room temperature, while HDI is liquid, influencing their processing methods in polymer synthesis .

Research Findings and Industrial Relevance

- Thermal Stability : NDI-based polyurethanes exhibit superior thermal resistance (~200°C operational limit) compared to HDI-derived polymers (~150°C), making NDI ideal for high-temperature applications .

- Reactivity : NDI’s aromatic structure accelerates reaction kinetics with polyols, but its low solubility in common solvents complicates processing. HDI’s solubility in organic solvents simplifies formulation .

- Safety Innovations: Recent studies emphasize substituting NDI with less toxic alternatives in consumer products, though its performance in niche industrial applications remains unmatched .

Q & A

Q. What are the critical parameters for synthesizing 1,5-Naphthalenediyldiisocyanide with high purity?

To ensure high-purity synthesis, researchers must:

- Use rigorously dried solvents and reagents to prevent side reactions (e.g., hydrolysis of isocyanide groups).

- Monitor reaction temperature (<5°C) to suppress dimerization or polymerization byproducts .

- Characterize intermediates via -NMR and FT-IR spectroscopy to confirm functional group integrity .

- Purify the final product via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>98% purity threshold) .

Q. How can researchers validate the identity of newly synthesized this compound?

- Perform elemental analysis (C, H, N) to confirm stoichiometry.

- Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks matching the theoretical mass (±0.001 Da).

- Compare experimental IR spectra (e.g., C≡N stretching at ~2100 cm) with computational simulations (DFT/B3LYP) .

- Cross-reference melting points with literature values (e.g., 67–69°C for derivatives) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Step 1: Replicate experiments under identical conditions to rule out procedural errors.

- Step 2: Perform heteronuclear correlation NMR (e.g., - HSQC) to resolve overlapping signals in aromatic regions.

- Step 3: Validate crystallographic data (XRD) against computational models (e.g., Mercury or Olex2 software) to confirm bond angles and torsional strain .

- Step 4: Publish raw datasets (e.g., NMR FID files, XRD .cif files) as supplementary materials to enable peer validation .

Q. What methodologies are recommended for studying the stability of this compound under varying environmental conditions?

- Thermal Stability: Conduct thermogravimetric analysis (TGA) under nitrogen to identify decomposition thresholds (e.g., mass loss >5% at 150°C).

- Photostability: Expose samples to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC-MS to detect photo-oxidation products .

- Humidity Sensitivity: Use dynamic vapor sorption (DVS) to assess hygroscopicity and recrystallization behavior at 25–80% relative humidity .

Q. How can researchers design experiments to probe the electronic effects of substituents on this compound’s reactivity?

- Experimental Design:

- Synthesize derivatives with electron-donating (e.g., -OCH) and electron-withdrawing (e.g., -NO) groups at the 2- and 6-positions.

- Measure reaction kinetics (stopped-flow spectroscopy) in cross-coupling reactions (e.g., Sonogashira coupling).

- Correlate Hammett σ values with rate constants to quantify electronic effects .

- Computational Support: Use DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing discrepancies in catalytic activity data?

- Apply ANOVA to compare mean turnover numbers (TON) across ≥3 experimental replicates.

- Use Grubbs’ test to identify outliers in datasets with high variance (e.g., heterogeneous catalysis conditions) .

- Report confidence intervals (95%) for key metrics (e.g., enantiomeric excess) to quantify uncertainty .

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Include granular details in the Methods section:

- Solvent purity (e.g., "THF distilled over sodium benzophenone ketyl").

- Catalyst loading (mol%) and activation protocols (e.g., "Pd(OAc) pre-stirred in degassed toluene for 30 min").

- Quenching steps (e.g., "reaction halted by addition of 10 mL saturated NHCl").

- Provide raw chromatograms and spectral data in supplementary files, labeled with unique identifiers (e.g., "S1_NMR_1H_derivativeA") .

Data Validation and Peer Review

Q. What criteria should reviewers use to assess the validity of structural claims for this compound complexes?

- Essential Checks:

- Cross-validate XRD bond lengths (±0.02 Å) with CSD (Cambridge Structural Database) entries.

- Confirm absence of residual solvent peaks in -NMR (e.g., deuterated chloroform at δ 7.26 ppm).

- Require elemental analysis deviations ≤0.4% for C, H, N .

Q. How can researchers address peer concerns about the ecological impact of this compound?

- Conduct in silico toxicity screening using EPA EPI Suite to predict biodegradation (BIOWIN) and bioaccumulation (BCF) metrics.

- Perform acute toxicity assays (e.g., Daphnia magna LC) for wastewater disposal compliance .

- Disclose all hazard data (GHS classifications) in supplementary materials, even if "not classified" .

Emerging Research Directions

Q. What advanced spectroscopic techniques could elucidate the excited-state dynamics of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.